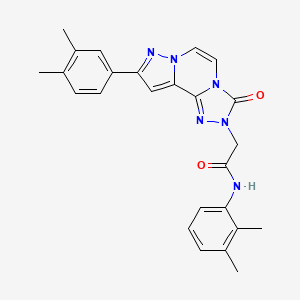![molecular formula C10H14N2O4 B2835232 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid CAS No. 926195-36-0](/img/structure/B2835232.png)
2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid” is a chemical compound with the CAS Number: 714-72-7 . It has a molecular weight of 212.21 . The IUPAC name for this compound is (2,4-dioxo-1,3-diazaspiro [4.4]non-3-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O4/c12-6(13)5-11-7(14)9(10-8(11)15)3-1-2-4-9/h1-5H2,(H,10,15)(H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 194-195°C .Wissenschaftliche Forschungsanwendungen
Transformation in Heterocycles
- Research by Fedoseev et al. (2016) explores the transformation of certain diazaspiro nonanes into fused heterocycles, demonstrating the potential of these compounds in creating complex heterocyclic structures (Fedoseev et al., 2016).
Linker for Solid-Phase Synthesis
- Leisvuori et al. (2008) found that 1,6-Dioxaspiro[4.4]nonane-2,7-dione reacts readily with alcohols, suggesting its use as a linker in the solid-phase synthesis of oligonucleotides (Leisvuori et al., 2008).
Polytopal Equilibrium Studies
- Research by Tapia-Benavides et al. (2010) on spiroarsoranes, which include similar diazaspiro nonane structures, demonstrated the presence of polytopal equilibrium in solution, offering insights into the dynamic behavior of these compounds (Tapia-Benavides et al., 2010).
Domino Reactions
- Rostovskii et al. (2013) studied the Cu(II)-catalyzed addition of azirines to diazotetramic acids, forming triazole derivatives with spiro-cyclic substituents, highlighting the potential of diazaspiro nonanes in complex chemical syntheses (Rostovskii et al., 2013).
Electrochemistry in Non-aqueous Media
- A study by Abou-Elenien et al. (1991) investigated the redox behavior of diazaspiro[5.5]undecane derivatives, offering valuable insights for applications in electrochemistry (Abou-Elenien et al., 1991).
Stereoselective Synthesis
- Islam et al. (2017) developed a methodology for the synthesis of diazaspiro[5.5]undecane derivatives, indicating its significance in the stereoselective synthesis of pharmaceutical and biologically active compounds (Islam et al., 2017).
Photochemical Studies
- Schönberg et al. (1980) explored the photochemical epoxidation of diazaspiro nonanes, which can provide insights into photochemical reaction mechanisms (Schönberg et al., 1980).
Novel Bi-heterocyclic Systems
- De Crescentini et al. (2016) described the formation of novel bi-heterocyclic systems involving diazaspiro nonanes, demonstrating the compound's versatility in organic synthesis (De Crescentini et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6(7(13)14)12-8(15)10(11-9(12)16)4-2-3-5-10/h6H,2-5H2,1H3,(H,11,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOWQPLEBOIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2(CCCC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2835150.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2835152.png)
![(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2835153.png)





![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)
![8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835163.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2835168.png)
![N-(2,6-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2835170.png)
